molecular formula C6H12O2SSi B14458736 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one CAS No. 66886-62-2

2,2-Dimethyl-1,5,2-oxathiasilepan-7-one

Cat. No.: B14458736
CAS No.: 66886-62-2
M. Wt: 176.31 g/mol
InChI Key: IVNVABAXODTUNU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,5,2-oxathiasilepan-7-one is an organosilicon compound with the molecular formula C₆H₁₂O₂SSi It is a heterocyclic compound containing silicon, sulfur, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one typically involves the reaction of silacyclohexane derivatives with sulfur-containing reagents. One common method includes the cyclization of 2,2-dimethyl-1,5,2-oxathiasilepane with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of silacyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the silicon or sulfur atoms, using reagents like alkyl halides or amines, to produce various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, amines

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Silacyclohexane derivatives

    Substitution: Substituted this compound derivatives

Scientific Research Applications

2,2-Dimethyl-1,5,2-oxathiasilepan-7-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of silicon and sulfur atoms within the ring can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1-oxa-2-sila-5-thiacycloheptanone-7
  • 1-Oxa-5-thia-2-silacycloheptan-7-one,2,2-dimethyl
  • 6,6-Dimethyl-3-thia-6-sila-6-hexanolide

Comparison: 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one is unique due to its specific ring structure and the presence of both silicon and sulfur atoms This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds

Properties

CAS No.

66886-62-2

Molecular Formula

C6H12O2SSi

Molecular Weight

176.31 g/mol

IUPAC Name

2,2-dimethyl-1,5,2-oxathiasilepan-7-one

InChI

InChI=1S/C6H12O2SSi/c1-10(2)4-3-9-5-6(7)8-10/h3-5H2,1-2H3

InChI Key

IVNVABAXODTUNU-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCSCC(=O)O1)C

Origin of Product

United States

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